An In-depth Technical Guide to 3,3-Difluoroazetidine: Core Properties and Structure
An In-depth Technical Guide to 3,3-Difluoroazetidine: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,3-Difluoroazetidine is a fluorinated, four-membered heterocyclic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. The strategic incorporation of the gem-difluoro motif onto the azetidine (B1206935) scaffold imparts unique physicochemical properties, including modulated basicity, increased lipophilicity, and enhanced metabolic stability, making it a valuable bioisosteric replacement for various functional groups in drug design. This guide provides a comprehensive overview of the fundamental properties, molecular structure, and key experimental protocols related to 3,3-difluoroazetidine, serving as a technical resource for professionals in chemical research and development.
Core Physicochemical Properties
The introduction of two fluorine atoms at the C3 position significantly alters the properties of the azetidine ring. The high electronegativity of fluorine withdraws electron density from the ring, most notably impacting the basicity of the nitrogen atom.
Basicity
The defining characteristic of 3,3-difluoroazetidine in a drug design context is its reduced basicity compared to the parent azetidine ring. The pKa of the conjugate acid of azetidine is approximately 11.29. The strong electron-withdrawing inductive effect of the two fluorine atoms at the β-position significantly decreases the electron density on the nitrogen atom, making its lone pair less available for protonation.[1] This results in a substantially lower pKa.
While a precise experimental pKa value for 3,3-difluoroazetidine is not widely reported in the literature, it is well-established that β-fluorination of amines leads to a significant decrease in basicity.[2] This modulation is critical in drug development for fine-tuning a molecule's ionization state at physiological pH, which can improve properties such as cell permeability, reduce off-target activity at cationic channels, and enhance metabolic stability.[3]
Quantitative Data Summary
The key physicochemical properties of 3,3-difluoroazetidine and its commonly used hydrochloride salt are summarized in the table below for easy comparison.
| Property | 3,3-Difluoroazetidine (Free Base) | 3,3-Difluoroazetidine HCl (Salt) | Reference(s) |
| Molecular Formula | C₃H₅F₂N | C₃H₆ClF₂N | [4][5] |
| Molecular Weight | 93.08 g/mol | 129.54 g/mol | [4][6] |
| Appearance | - | White to off-white solid | [7] |
| Melting Point | Not reported | 138-143 °C | [7] |
| Boiling Point | 61-62 °C | Not applicable | [7] |
| Calculated logP | 0.2 | 0.6467 | [4][6] |
| Topological Polar Surface Area (TPSA) | - | 12.03 Ų | [6] |
Molecular Structure and Conformation
The structure of the azetidine ring is defined by significant ring strain (approx. 27.7 kcal/mol), which influences its conformation and reactivity.[2] Unlike the planar cyclobutane, azetidine itself is known to have a puckered conformation to relieve some torsional strain.[8]
Ring Conformation
Bond Lengths and Angles
Specific experimental bond lengths and angles for 3,3-difluoroazetidine are not available. However, typical values can be inferred from related structures and computational studies.
| Bond Type | Typical Length (Å) | Notes | Reference(s) |
| C-F | ~1.35 - 1.39 | Typical for gem-difluoroalkanes. | [11] |
| C-N | ~1.47 - 1.49 | Typical for strained cyclic amines. | [10] |
| C-C | ~1.54 - 1.56 | Consistent with C(sp³)-C(sp³) bonds in a four-membered ring. | [10] |
The F-C-F bond angle in the gem-difluoro group is expected to be slightly smaller than the ideal tetrahedral angle of 109.5° due to fluorine's electronegativity.
Experimental Protocols
Synthesis of 3,3-Difluoroazetidine (Representative Method)
A common and effective route to 3,3-difluoroazetidine involves the fluorination of a protected 3-azetidinone precursor. The most frequent precursor is N-Boc-3-azetidinone, which is commercially available.
Protocol: Fluorination of N-Boc-3-azetidinone using Diethylaminosulfur Trifluoride (DAST)
-
Preparation: In a fume hood, add N-Boc-3-azetidinone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (B109758) (DCM) (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (approx. 1.2-1.5 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Protected Intermediate): Purify the crude N-Boc-3,3-difluoroazetidine by silica (B1680970) gel column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and add a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).
-
Isolation: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent under reduced pressure to yield 3,3-difluoroazetidine as its corresponding salt (e.g., hydrochloride).
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,3-Difluoroazetidine | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]
- 10. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]




